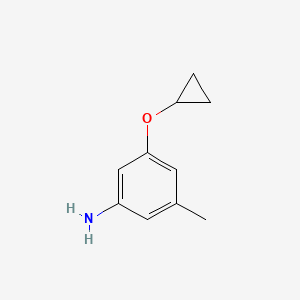
3,3-Difluoro-4,4-dimethylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-4,4-dimethylpentanoic acid is an organic compound with the molecular formula C₇H₁₂F₂O₂. It is a derivative of pentanoic acid, characterized by the presence of two fluorine atoms and two methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-4,4-dimethylpentanoic acid typically involves the fluorination of 4,4-dimethylpentanoic acid. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires stringent safety measures due to the hazardous nature of fluorine compounds.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Difluoro-4,4-dimethylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-4,4-dimethylpentanoic acid involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and transport properties.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylpentanoic acid: Lacks the fluorine atoms, resulting in different reactivity and properties.
4,4-Difluoro-3,3-dimethylbutanoic acid: Similar structure but with a shorter carbon chain.
3,4-Dimethylpentanoic acid: Different positioning of the methyl groups, leading to variations in chemical behavior.
Uniqueness
3,3-Difluoro-4,4-dimethylpentanoic acid is unique due to the presence of both fluorine atoms and methyl groups, which impart distinct electronic and steric effects. These features make it a valuable compound for studying the influence of fluorination on chemical reactivity and properties.
Properties
CAS No. |
1550749-88-6 |
|---|---|
Molecular Formula |
C7H12F2O2 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
3,3-difluoro-4,4-dimethylpentanoic acid |
InChI |
InChI=1S/C7H12F2O2/c1-6(2,3)7(8,9)4-5(10)11/h4H2,1-3H3,(H,10,11) |
InChI Key |
HFQMDEJNSDYUHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CC(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


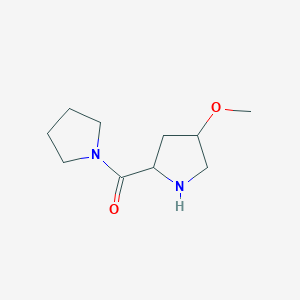

![4-{5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl}morpholine](/img/structure/B13252563.png)
![4-Methyl-2-[(pentylamino)methyl]phenol](/img/structure/B13252569.png)
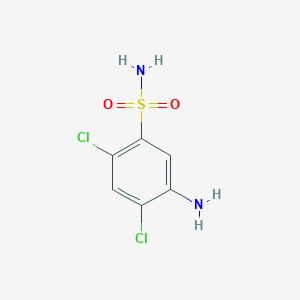
![{1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclobutyl}methanol](/img/structure/B13252599.png)
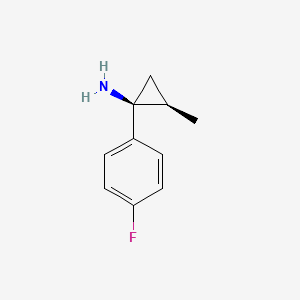
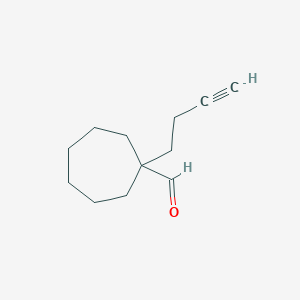
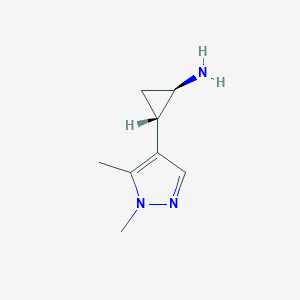

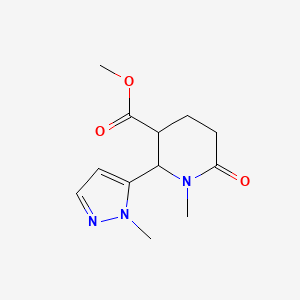
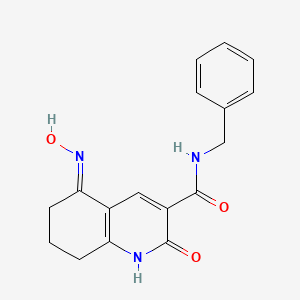
![5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B13252619.png)
